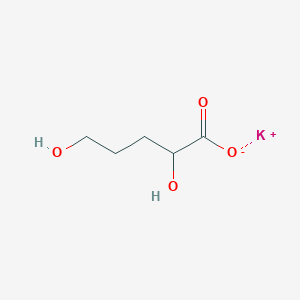
Potassium 2,5-dihydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,5-dihydroxypentanoate is an organic compound with the molecular formula C₅H₉KO₄ It is a potassium salt of 2,5-dihydroxypentanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2,5-dihydroxypentanoate can be synthesized through the neutralization of 2,5-dihydroxypentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction can be represented as follows:
C5H9O4H+KOH→C5H9KO4+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale neutralization reactions. The process is optimized for high yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Potassium 2,5-dihydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Products may include 2,5-diketopentanoate or 2,5-dicarboxypentanoate.
Reduction: Products may include 2,5-dihydroxypentanol.
Substitution: Products depend on the substituent introduced, such as 2,5-dichloropentanoate.
科学的研究の応用
Potassium 2,5-dihydroxypentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of potassium 2,5-dihydroxypentanoate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, potentially affecting their activity. The potassium ion can also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
類似化合物との比較
Similar Compounds
- Sodium 2,5-dihydroxypentanoate
- Calcium 2,5-dihydroxypentanoate
- Magnesium 2,5-dihydroxypentanoate
Uniqueness
Potassium 2,5-dihydroxypentanoate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its sodium, calcium, and magnesium counterparts, the potassium salt may exhibit different physical and chemical properties, making it suitable for specific applications where these properties are advantageous.
生物活性
Potassium 2,5-dihydroxypentanoate, a potassium salt of a dihydroxy derivative of pentanoic acid, has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₅H₉O₄K
- Molecular Weight : Approximately 188.23 g/mol
The presence of hydroxyl groups contributes to its solubility and reactivity, influencing its biological interactions.
Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of mitochondrial ATP-sensitive potassium channels (mitoK(ATP)), which play a crucial role in cellular energy regulation and protection against oxidative stress .
Modulation of Ion Channels
The compound also appears to influence ion channel activity, particularly in cardiac myocytes. Studies suggest that this compound can modulate the activity of sarcolemmal K(ATP) channels under certain conditions, potentially impacting cardiac function .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant Properties | Scavenges reactive oxygen species (ROS), reducing oxidative stress in cells. |
| Cardioprotective Effects | Modulates ion channel activity, enhancing cardiac cell viability under stress. |
| Enzyme Inhibition | Inhibits specific metabolic enzymes, affecting energy production pathways. |
Case Studies and Research Findings
-
Cardiac Protection in Ischemia :
A study demonstrated that this compound significantly improved cell survival rates in rat ventricular myocytes subjected to ischemic conditions. The compound's ability to inhibit K(ATP) channels was linked to enhanced ATP levels and reduced apoptosis . -
Oxidative Stress Reduction :
Another investigation reported that treatment with this compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in liver tissues exposed to toxic agents. This suggests a protective role against oxidative damage . -
Neuroprotective Effects :
Preliminary findings indicate potential neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce neuronal cell death induced by oxidative stressors in vitro .
特性
IUPAC Name |
potassium;2,5-dihydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4.K/c6-3-1-2-4(7)5(8)9;/h4,6-7H,1-3H2,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPWLOQOIOZGG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)[O-])O)CO.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













